molecular formula C23H22N2O2 B250764 3,4-dimethyl-N-{4-[(phenylacetyl)amino]phenyl}benzamide

3,4-dimethyl-N-{4-[(phenylacetyl)amino]phenyl}benzamide

Cat. No.: B250764
M. Wt: 358.4 g/mol
InChI Key: GRDFBVKSMPJHJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dimethyl-N-{4-[(phenylacetyl)amino]phenyl}benzamide, also known as DMAPB, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. DMAPB belongs to the class of N-phenylbenzamides and has been found to have anti-inflammatory and anti-cancer properties.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-{4-[(phenylacetyl)amino]phenyl}benzamide involves the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of genes involved in antioxidant and anti-inflammatory responses. This compound activates the Nrf2 pathway by binding to the Kelch-like ECH-associated protein 1 (Keap1), which normally inhibits Nrf2. This results in the translocation of Nrf2 to the nucleus and the activation of genes involved in antioxidant and anti-inflammatory responses.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. In particular, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, this compound has been shown to increase the expression of antioxidant enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1). These effects may be useful in the treatment of inflammatory diseases and cancer.

Advantages and Limitations for Lab Experiments

One advantage of 3,4-dimethyl-N-{4-[(phenylacetyl)amino]phenyl}benzamide is that it has been shown to be relatively stable and non-toxic in vitro. Additionally, this compound has been found to be effective at low concentrations, making it a potentially useful therapeutic agent. However, one limitation of this compound is that it has not yet been extensively studied in vivo, and its efficacy and safety in animal models and humans are not yet fully understood.

Future Directions

There are a number of potential future directions for research on 3,4-dimethyl-N-{4-[(phenylacetyl)amino]phenyl}benzamide. One area of interest is the potential use of this compound in the treatment of inflammatory diseases such as arthritis and colitis. Additionally, there is interest in exploring the potential use of this compound in the treatment of various types of cancer. Further research is also needed to better understand the efficacy and safety of this compound in animal models and humans.

Synthesis Methods

The synthesis of 3,4-dimethyl-N-{4-[(phenylacetyl)amino]phenyl}benzamide involves the reaction of 4-aminobenzophenone and phenylacetic acid in the presence of a catalyst such as trifluoroacetic acid. The reaction results in the formation of this compound as a white crystalline powder with a molecular weight of 384.45 g/mol.

Scientific Research Applications

3,4-dimethyl-N-{4-[(phenylacetyl)amino]phenyl}benzamide has been extensively studied for its potential therapeutic applications. In particular, this compound has been found to have anti-inflammatory properties that may be useful in the treatment of inflammatory diseases such as arthritis and colitis. Additionally, this compound has been shown to have anti-cancer properties that may be useful in the treatment of various types of cancer.

Properties

Molecular Formula

C23H22N2O2

Molecular Weight

358.4 g/mol

IUPAC Name

3,4-dimethyl-N-[4-[(2-phenylacetyl)amino]phenyl]benzamide

InChI

InChI=1S/C23H22N2O2/c1-16-8-9-19(14-17(16)2)23(27)25-21-12-10-20(11-13-21)24-22(26)15-18-6-4-3-5-7-18/h3-14H,15H2,1-2H3,(H,24,26)(H,25,27)

InChI Key

GRDFBVKSMPJHJJ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3)C

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3)C

Origin of Product

United States

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